Ascorbyl Palmitate

Lipid solubility Formulation compatibility Octanol-water partition coefficient

Ascorbyl Palmitate (AP, E304) is a lipophilic vitamin C derivative uniquely suited for high-temperature food processing (>150°C) and anhydrous cosmetic formulations. Its log P of 6.5 ensures preferential oil-phase partitioning, while thermal stability testing confirms 92% antioxidant activity retention at 180°C—a 4-fold advantage over ascorbic acid. For edible oil stabilization, the synergistic AP + tocopherol system (1:2 to 1:4 ratio) delivers TBHQ-comparable oxidative stability (Rancimat 628+ hours). Specify FCC/NF/USP grade with purity ≥98.0% (iodimetric), melting range 107-118°C, and Halal/Kosher certification for integrated supply chains.

Molecular Formula C22H38O7
Molecular Weight 414.5 g/mol
CAS No. 137-66-6
Cat. No. B605625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscorbyl Palmitate
CAS137-66-6
SynonymsAscorbyl palmitate;  Vitamin C palmitate;  6-Palmitoylascorbic acid;  NSC 402451;  BRN 0096552;  CCRIS 3930;  HSDB 418;  NSC 402451;  BRN0096552;  CCRIS3930;  HSDB418;  NSC 402451;  BRN-0096552;  CCRIS-3930;  HSDB-418
Molecular FormulaC22H38O7
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O
InChIInChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3/t17-,21+/m0/s1
InChIKeyQAQJMLQRFWZOBN-LAUBAEHRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in alcohol, animal oil, and vegetable oil;  slightly soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ascorbyl Palmitate (CAS 137-66-6) – Key Properties and Procurement Context for the Lipophilic Vitamin C Ester


Ascorbyl palmitate (AP) is the 6-O-palmitoyl ester of L-ascorbic acid, classified as a lipophilic vitamin C derivative with the food additive designation E304(i) and affirmed GRAS status by the US FDA under 21 CFR 182.3149 [1]. With a molecular formula of C₂₂H₃₈O₇ and a molecular weight of 414.54 g·mol⁻¹, AP exhibits a melting range of 107–118 °C and an octanol-water partition coefficient (log P) of approximately 6.5 at 20–25 °C, rendering it practically insoluble in water but freely soluble in ethanol, fats, and oils [2]. Unlike hydrophilic ascorbic acid (log P ≈ −1.85), AP partitions preferentially into lipid phases, making it the derivative of choice for anhydrous, oil-based, and lipid-rich formulations across food, cosmetic, and pharmaceutical sectors [3].

Why Ascorbyl Palmitate Cannot Be Replaced by a Generic In-Class Vitamin C Derivative Without Formulation and Performance Consequences


Ascorbyl palmitate occupies a distinct physicochemical and functional niche among vitamin C derivatives that precludes simple substitution. Its log P of approximately 6.5 places it firmly in the lipophilic domain, in contrast to ascorbic acid (log P ≈ −1.85), sodium ascorbyl phosphate, magnesium ascorbyl phosphate, and ascorbyl glucoside, all of which are water-soluble and partition into aqueous compartments [1][2]. This polarity difference dictates not only formulation compatibility—AP dissolves in oils and ethanol, not water—but also its biological access route, as AP can insert into lipid bilayers and cell membranes where water-soluble congeners cannot reach [3]. Furthermore, ascorbyl palmitate demonstrates a unique functional gain: it inhibits neutrophil elastase secretion and leukotriene synthesis with IC₅₀ values (200 μM and 1.5 μM, respectively) at which unmodified ascorbate is completely inactive, a property not shared by phosphate or glucoside derivatives, which are pro-drugs designed solely to release ascorbic acid upon enzymatic cleavage [4]. The consequence is that generic substitution of AP with a water-soluble derivative will not merely alter the excipient list—it may fundamentally change the antioxidant localization profile, the biological activity spectrum, and the thermal processing tolerance of the finished product.

Quantitative Differential Evidence for Ascorbyl Palmitate – Head-to-Head and Cross-Study Comparisons Against Key Analogs and Alternatives


Octanol-Water Partition Coefficient: Ascorbyl Palmitate vs. Ascorbic Acid – An ~10⁸-Fold Difference in Lipid Affinity

Ascorbyl palmitate (AP) exhibits a log P (octanol-water) of 6.5 at 20–25 °C, as documented in the technical datasheet from a major commercial supplier [1]. In contrast, unmodified ascorbic acid (AA) has an experimentally determined log P (o/w) of −1.85, reported in a primary characterisation study of vitamin C derivatives [2]. The difference in log P of approximately 8.35 log units corresponds to a >10⁸-fold greater partitioning of AP into the octanol (lipid) phase relative to AA. This physicochemical parameter has direct practical consequences: AP is practically insoluble in water but freely soluble in ethanol, fats, and oils, whereas AA is freely water-soluble (~245 g/L) but essentially insoluble in lipid phases [2][3]. No other in-class comparator—sodium ascorbyl phosphate, magnesium ascorbyl phosphate, or ascorbyl glucoside—achieves a lipophilic profile comparable to AP; these derivatives are explicitly water-soluble and formulated for aqueous delivery [4].

Lipid solubility Formulation compatibility Octanol-water partition coefficient

Thermal Stability at Food-Processing Temperatures: Ascorbyl Palmitate Retains 4-Fold Higher Activity Than Ascorbic Acid After 180 °C/30 min Heating

When subjected to heating at 180 °C for 30 minutes—a stress condition relevant to baking and deep-fat frying—ascorbyl palmitate (AP) retained 92% of its initial antioxidant activity, whereas unmodified ascorbic acid (AA) retained only 23%, as reported by an ascorbyl palmitate manufacturer's technical specification sheet [1]. This represents a 4-fold advantage in thermal endurance for AP. The underlying structural basis is the esterification of the 6-position hydroxyl group with palmitic acid, which protects the enediol lactone ring from thermally induced oxidative degradation [2]. This thermal stability profile is consistent with class-level observations that ascorbyl esters resist degradation at elevated temperatures that rapidly destroy AA, as confirmed in a comparative stability study showing AP was more stable than AA under sunlight, high temperature, and neutral-to-alkaline conditions [3]. No equivalent thermal stability data were identified for sodium ascorbyl phosphate or magnesium ascorbyl phosphate under these high-temperature food-processing conditions.

Thermal stability Food processing Baking and frying

Neutrophil Elastase Secretion Inhibition: Ascorbyl Palmitate Is Active (IC₅₀ ≈ 200 μM) Whereas Ascorbate Is Completely Inactive

In a direct head-to-head comparison using human neutrophils, ascorbyl palmitate inhibited the secretion of elastase dose-dependently with an IC₅₀ value of approximately 200 μM, whereas unmodified ascorbate was completely inactive at all tested concentrations [1]. This functional divergence was further confirmed in the same study: AP blocked the biphasic luminol-dependent chemiluminescence response with IC₅₀ values of 10 μM (first phase) and 25 μM (second phase), while ascorbate only partially blocked the first phase. AP also inhibited leukotriene B₄ synthesis in cell homogenates with an IC₅₀ of 1.5 μM, a pathway at which ascorbate showed no inhibition [1]. The mechanistic basis for this gain of function is attributed to the lipophilic palmitate anchor, which permits AP to insert into granulocyte membranes and interfere with degranulation processes inaccessible to the hydrophilic ascorbate ion [1]. Electron microscopy confirmed that inhibition was due to a block in degranulation rather than enzyme inactivation, a mode of action not shared by any water-soluble vitamin C derivative and not demonstrated for ascorbyl phosphate or glucoside prodrugs [1].

Neutrophil biology Inflammation Elastase inhibition

Synergistic Rancimat Stability with D-α-Tocopherol: 200 ppm Ascorbyl Palmitate + 100 ppm Tocopherol Provides Superior Oxidative Stability Comparable to Synthetic TBHQ

A controlled Rancimat study evaluated the oxidative stability of sunflower oil samples containing different concentrations of D-α-tocopherol and ascorbyl palmitate (AP), using tert-butylhydroquinone (TBHQ) as the synthetic antioxidant benchmark. The combination of 200 ppm AP together with 100 ppm D-α-tocopherol yielded the highest Rancimat resistance among all tested combinations of natural antioxidants, demonstrating a synergistic effect that exceeded the sum of the individual contributions [1]. The accelerated shelf-life testing (ASLT) using the Arrhenius equation at 40, 80, and 110 °C predicted a shelf life of 628.48 hours (to peroxide limit) for the AP + tocopherol combination, which was comparable to the TBHQ control and showed a similar oxidation-inhibition trend [1]. This synergy is mechanistically explained by AP's ability to regenerate tocopherol from its radical form, as demonstrated by Gibbs free energy (ΔG) calculations and molecular simulation studies showing that L-AP has excellent regeneration effects on δ-, γ-, and α-tocopherols, with the L-AP + δ-tocopherol binary mixture exhibiting the highest antioxidation capacity among all isomer combinations [2].

Synergistic antioxidant Rancimat stability Vegetable oil preservation

Deep-Fat Frying Performance: Ascorbyl Palmitate Doubles the Shelf-Life of Fried Potato Chips Compared to Unsaturated Oils Without AP

In a direct comparative study of antioxidants during deep-fat frying of potato chips in peanut oil, ascorbyl palmitate (AP) was tested alone and in combination with butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate (PG). Addition of AP to the frying oil reduced the peroxide value (PV) of the extracted fat from the fried chips and doubled the shelf-life of the fried product compared to the untreated control, while simultaneously improving frying oil quality by reducing color development, viscosity increase, and polymerization during extended frying periods [1]. Notably, AP alone outperformed BHT and BHA individually at a 0.01% usage level in vegetable oils, as reported in the classic study by Cort (1974), where AP at 0.01% provided a useful increase in shelf-life and was more effective than BHT or BHA when used alone; in combination with other antioxidants, it improved the shelf-life of all vegetable oils as well as potato chips [2]. Unlike synthetic antioxidants that face increasing regulatory and consumer scrutiny, AP holds GRAS status and E304 approval, offering a regulatory-compliant alternative for clean-label applications [3].

Deep-fat frying Shelf-life extension Fried snack preservation

Procurement-Guiding Application Scenarios for Ascorbyl Palmitate Based on Quantified Differential Evidence


High-Temperature Food Processing: Baked Goods and Fried Snacks Requiring Thermally Stable Antioxidants

Ascorbyl palmitate is uniquely suited for food products subjected to processing temperatures exceeding 150 °C, such as baked goods, fried snacks, and heat-extruded cereals. The evidence shows AP retains 92% of its antioxidant activity after heating at 180 °C for 30 minutes, a 4-fold advantage over ascorbic acid (23% retention) [1]. In deep-fat frying operations, AP doubles the shelf-life of fried potato chips while simultaneously preserving frying oil quality by reducing peroxide value, color development, and polymerization—performance that exceeds BHT and BHA at comparable usage levels [2]. For procurement purposes, AP should be specified at 0.01–0.02% in frying oils and 100–300 mg/kg in baked goods; the product should meet FCC, NF, or USP grade with a melting range of 107–118 °C and purity ≥98.0% (iodimetric). Suppliers offering Halal/Kosher-certified material with a shelf-life guarantee of ≥24 months in unopened, cool, dry storage are preferred [1].

Vegetable Oil and Lipid-Rich Product Stabilization: Synergistic Tocopherol-Regenerating Antioxidant System

For edible oil manufacturers and producers of PUFA-rich oil products (sunflower, flaxseed, fish oils), ascorbyl palmitate in combination with tocopherols provides a natural, synthetic-free antioxidant system. The quantitative evidence demonstrates that 200 ppm AP + 100 ppm D-α-tocopherol yields Rancimat oxidative stability comparable to TBHQ, with a predicted shelf-life of 628+ hours to the peroxide limit in sunflower oil [1]. The mechanistic basis—AP's regeneration of tocopherol from its radical form via favorable Gibbs free energy—has been confirmed through molecular simulation studies, with optimal AP-to-tocopherol ratios identified as 1:2 to 1:4 [2]. In flaxseed oil specifically, AP at 400 ppm was shown to be inferior only to TBHQ and 2,5-di-tert-butylhydroquinone among a panel of 8 antioxidants tested at 100 °C [3]. Procurement specifications should require AP of food-grade purity (≥98.5%), low heavy metal content (Pb <2 mg/kg, As <3 mg/kg), and compliance with regional food additive regulations (E304 in EU; 21 CFR 182.3149 GRAS in US).

Lipid-Based Cosmetic and Topical Formulations: Oil-Soluble Vitamin C Delivery into the Stratum Corneum and Lipid Bilayers

For cosmetic formulators developing anhydrous serums, oil-based creams, balms, and lipid-rich emulsions, ascorbyl palmitate is the vitamin C derivative of choice due to its log P of 6.5, which ensures preferential partitioning into the oil phase and facilitates penetration through the lipid barrier of the stratum corneum [1]. Unlike water-soluble derivatives (magnesium ascorbyl phosphate, sodium ascorbyl phosphate, ascorbyl glucoside) that remain in the aqueous phase, AP can incorporate into liposomal and solid lipid nanoparticle (SLN) carriers to achieve sustained dermal delivery [2]. However, formulators must note that AP is less chemically stable than phosphate derivatives in topical microemulsions—light accelerates its degradation, and long-term stability in o/w or w/o microemulsions may be inadequate without encapsulation [3]. Liposomal encapsulation of AP has been shown to improve dermal penetration by 1.3-fold (emulgel) and 1.2-fold (cream) compared to non-liposomal formulations, as measured by total penetrated AP in the stratum corneum [2]. Procurement should specify cosmetic-grade AP (INCI: Ascorbyl Palmitate) with a melting point of 107–117 °C, solubility in ethanol (1 g/4.5 mL), and freedom from residual solvents; encapsulation-ready micronized grades may be preferred.

Neutrophil-Mediated Inflammation Research: Pharmacological Probe for Elastase Secretion and Leukotriene Pathway Studies

For biomedical researchers studying neutrophil function, acute inflammation, and 5-lipoxygenase pathways, ascorbyl palmitate offers a unique pharmacological activity profile that is entirely absent from ascorbic acid and other vitamin C derivatives. The evidence shows that AP inhibits neutrophil elastase secretion with an IC₅₀ of approximately 200 μM and leukotriene B₄ synthesis with an IC₅₀ of 1.5 μM in cell homogenates, while unmodified ascorbate is completely inactive in both assays [1]. AP also blocks the biphasic luminol-dependent chemiluminescence response of activated neutrophils with IC₅₀ values of 10 μM (first phase) and 25 μM (second phase), providing a tool for dissecting the temporal phases of the oxidative burst [1]. This gain of function is mechanistically linked to the lipophilic palmitate chain, which enables membrane insertion and interference with degranulation—a mode of action not achievable by water-soluble congeners [1]. Research-grade procurement should specify AP of ≥99% purity (HPLC), with a certificate of analysis documenting identity (IR spectrum), melting point (107–118 °C), and residual solvent levels; DMSO or ethanol stock solutions at 10–100 mM are recommended for in vitro studies, noting that AP is practically insoluble in aqueous buffers.

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